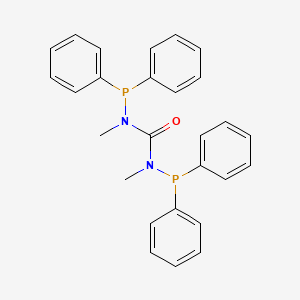
Urea, N,N'-bis(diphenylphosphino)-N,N'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- is a specialized organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a urea core substituted with diphenylphosphino and dimethyl groups, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
The synthesis of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- typically involves the reaction of diphenylphosphine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other nucleophiles.
Coordination: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents and conditions for these reactions include mild oxidizing agents for oxidation and transition metal salts for coordination complex formation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties in various organic transformations.
Biology: The compound’s coordination complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and catalysts, that benefit from its unique chemical properties.
作用机制
The mechanism by which Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
相似化合物的比较
Similar compounds to Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- include other phosphine-substituted ureas and phosphinous amides. These compounds share the ability to act as ligands and form coordination complexes, but they differ in their specific substituents and resulting chemical properties. For example:
Urea, N,N’-bis(diphenylphosphino)-N,N’-diethyl-: Similar structure but with ethyl groups instead of methyl groups, leading to different steric and electronic properties.
Phosphinous amides: Compounds with a P-N bond, which can also act as ligands but have different reactivity and stability profiles.
The uniqueness of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- lies in its specific combination of diphenylphosphino and dimethyl groups, which confer distinct steric and electronic characteristics that influence its behavior as a ligand and its applications in catalysis and material science.
属性
CAS 编号 |
125655-26-7 |
|---|---|
分子式 |
C27H26N2OP2 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
1,3-bis(diphenylphosphanyl)-1,3-dimethylurea |
InChI |
InChI=1S/C27H26N2OP2/c1-28(31(23-15-7-3-8-16-23)24-17-9-4-10-18-24)27(30)29(2)32(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI 键 |
LELZRSGBKXJQDU-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)N(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


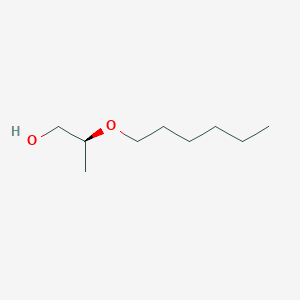

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

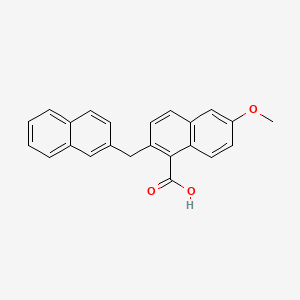
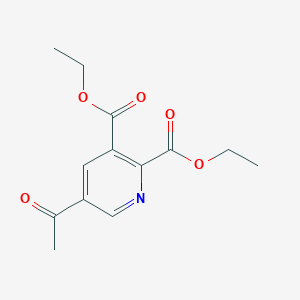
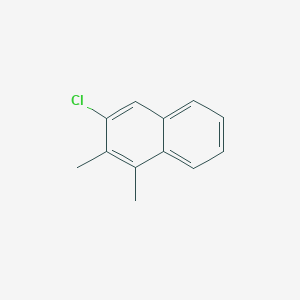
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
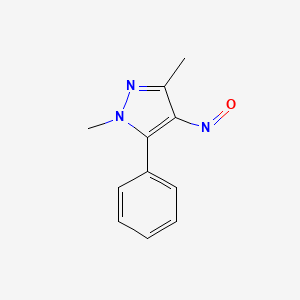
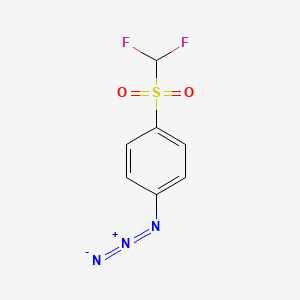
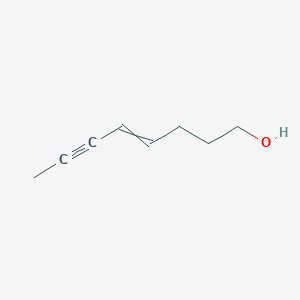
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

